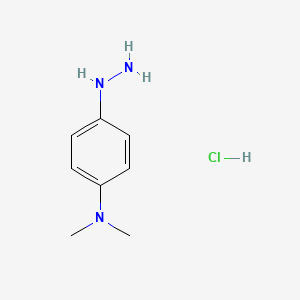
4-hydrazinyl-N,N-dimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-N,N-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of aniline, where the aniline core is substituted with a hydrazine group and two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-hydrazinyl-N,N-dimethylaniline hydrochloride typically involves the following steps:
Starting Materials: Hydrazine hydrochloride and 3-methylbutan-2-one.
Condensation Reaction: The hydrazine hydrochloride reacts with 3-methylbutan-2-one in the presence of acetic acid to form an intermediate compound.
Methylation: The intermediate is then methylated using methyl iodide in acetonitrile to produce the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Hydrazinyl-N,N-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazinyl-N,N-dimethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N,N-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify biological molecules. Its hydrazine group allows it to form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
4-Hydrazinyl-N,N-dimethylaniline hydrochloride can be compared with other similar compounds, such as:
- 4-Hydrazinyl-N,N-dimethylbenzenamine
- p-Dimethylaminophenylhydrazine
- 4-Hydrazino-N,N-dimethyl-aniline
These compounds share similar structural features but differ in their specific substituents and chemical properties. The unique combination of the hydrazine and dimethyl groups in this compound gives it distinct reactivity and applications .
Properties
Molecular Formula |
C8H14ClN3 |
|---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
4-hydrazinyl-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6,10H,9H2,1-2H3;1H |
InChI Key |
ZQLZNMJYRKUAMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















